molecular formula C21H19BrI2O3 B021652 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran CAS No. 96027-84-8

2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran

Cat. No. B021652
CAS RN: 96027-84-8
M. Wt: 653.1 g/mol
InChI Key: BZONOCYTJWTZBO-UHFFFAOYSA-N
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Description

“2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran” is a chemical compound with the molecular formula C21H19BrI2O3 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of 21 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 2 iodine atoms, and 3 oxygen atoms . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 657.11 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Antiarrhythmic Drug Metabolism

Specific Scientific Field

Pharmacology and clinical medicine

Summary of Application

Researchers study the metabolism of 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran as a potential amiodarone metabolite.

Experimental Procedures

Results and Outcomes

These applications highlight the diverse roles of 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran in scientific research, spanning endocrinology, pharmacology, and clinical medicine. Further investigations will continue to unravel its multifaceted effects and potential therapeutic applications . 🌟

Future Directions

The future directions for the use and study of this compound are not specified in the search results. Given its potential as an amiodarone labeled metabolite , it may be of interest in the field of medical research, particularly in studies related to heart conditions.

properties

IUPAC Name

[4-(2-bromoethoxy)-3,5-diiodophenyl]-(2-butyl-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrI2O3/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(23)21(16(24)12-13)26-10-9-22/h4-6,8,11-12H,2-3,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZONOCYTJWTZBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrI2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40541301
Record name [4-(2-Bromoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran

CAS RN

96027-84-8
Record name [4-(2-Bromoethoxy)-3,5-diiodophenyl](2-butyl-1-benzofuran-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40541301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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